
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- is a chemical compound with the molecular formula C10H13Cl It is known for its unique structure, which includes a chlorine atom and a hexahydro-indene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- typically involves the reaction of cyclopentadiene with chlorinated compounds under specific conditions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a chlorinated dienophile to form the desired product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions in specialized reactors. The process is optimized to maximize yield and minimize by-products. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can produce a variety of functionalized derivatives.
科学研究应用
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- involves its interaction with molecular targets and pathways. The chlorine atom and the hexahydro-indene structure play crucial roles in its reactivity and interaction with other molecules. The exact pathways and targets depend on the specific application and the derivatives being studied.
相似化合物的比较
Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound has multiple chlorine atoms and exhibits different reactivity and applications.
4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-hexahydro-: Known for its extensive chlorination, it is used in different industrial applications.
Uniqueness
4,7-Methano-1H-indene, 5-chloro-3a,4,5,6,7,7a-hexahydro- is unique due to its specific chlorination pattern and hexahydro-indene structure
属性
CAS 编号 |
2677-29-4 |
|---|---|
分子式 |
C10H13Cl |
分子量 |
168.66 g/mol |
IUPAC 名称 |
9-chlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H13Cl/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-10H,2,4-5H2 |
InChI 键 |
BVIVIHDQFQUFSV-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2C1C3CC2C(C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


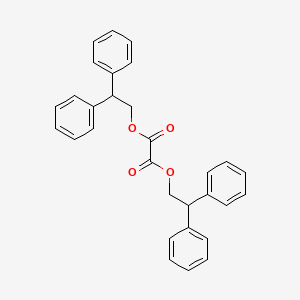


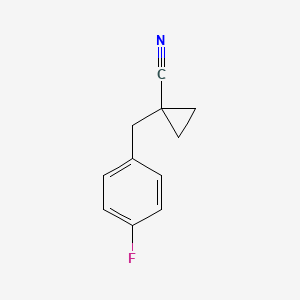
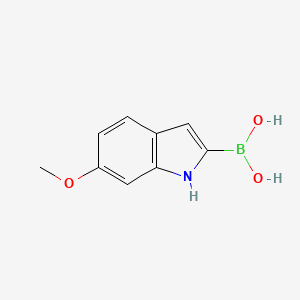
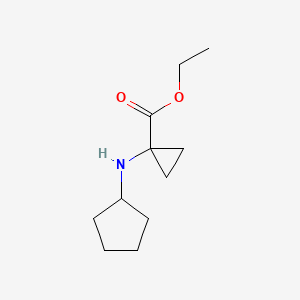
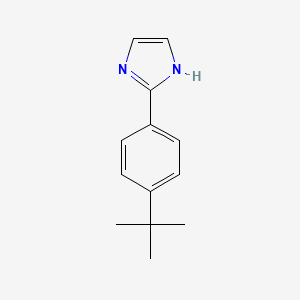
![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
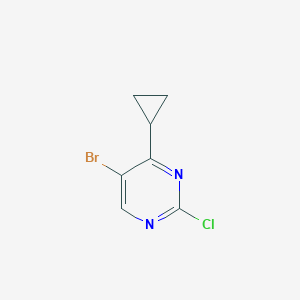
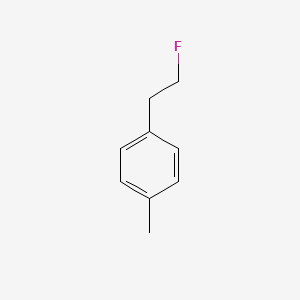
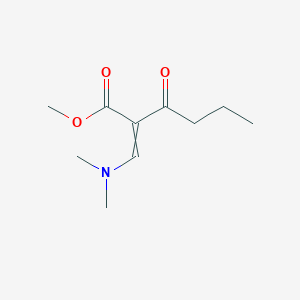
![[1-[[Tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanamine](/img/structure/B13992863.png)
![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)
![3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)
